Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate
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Overview
Description
tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, a dihydroxypentyl chain, and a methylcarbamate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxypentyl chain can be oxidized to form carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the dihydroxypentyl chain.
Reduction: Formation of primary or secondary amines from the carbamate moiety.
Substitution: Formation of new tert-butyl derivatives with different functional groups.
Scientific Research Applications
tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The dihydroxypentyl chain and carbamate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate
- tert-butyl N-(5-hydroxyhexyl)-N-methylcarbamate
- tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate
Uniqueness
tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate is unique due to its specific dihydroxypentyl chain, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, selectivity, and functionality.
Properties
Molecular Formula |
C11H23NO4 |
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Molecular Weight |
233.30 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12(4)7-5-6-9(14)8-13/h9,13-14H,5-8H2,1-4H3 |
InChI Key |
CUDPAZWRFXLRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(CO)O |
Origin of Product |
United States |
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